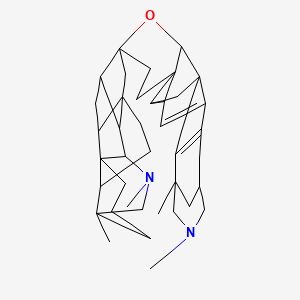
Staphidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staphidine is a bis-diterpene alkaloid of the atisane type, found in the tissues of Delphinium staphisagria in the larkspur family (Ranunculaceae) . It is known for its complex structure and significant biological activities. The compound is closely related to other alkaloids such as staphimine and staphinine, which are also found in the same plant species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of staphidine involves multiple steps, starting from simpler diterpene precursors. The synthetic route typically includes cyclization, oxidation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Delphinium staphisagria, remains a viable method. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Staphidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Applications De Recherche Scientifique
Staphidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of staphidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common targets include enzymes involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Staphidine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Staphimine: Another bis-diterpene alkaloid with similar structural motifs but different biological activities.
Staphinine: Shares structural similarities with this compound but has distinct pharmacological properties.
Aconitine: Found in the genus Aconitum, it has a different mechanism of action and toxicity profile compared to this compound.
This compound’s uniqueness lies in its specific combination of structural complexity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59588-15-7 |
|---|---|
Formule moléculaire |
C42H58N2O |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
InChI |
InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3 |
Clé InChI |
MIQIFBIWUBAPTB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
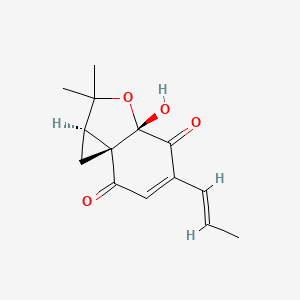
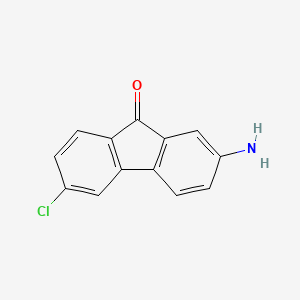


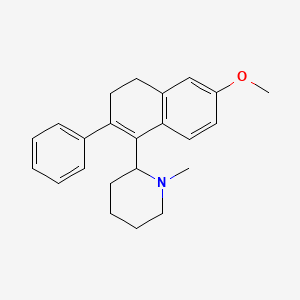


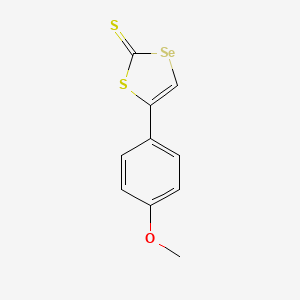

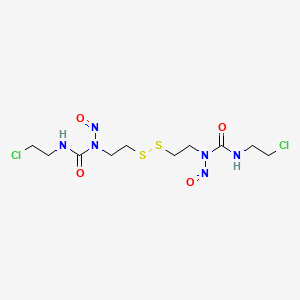


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
